molecular formula C6H12ClNO B1365869 2-chloro-N-isopropyl-N-methylacetamide CAS No. 39086-71-0

2-chloro-N-isopropyl-N-methylacetamide

Cat. No. B1365869
CAS RN: 39086-71-0
M. Wt: 149.62 g/mol
InChI Key: KRNJHVCQNNAHIF-UHFFFAOYSA-N
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Description

2-chloro-N-isopropyl-N-methylacetamide is an organic compound that belongs to the family of acetamides1. It has a molecular weight of 149.6221.



Synthesis Analysis

I’m sorry, but I couldn’t find specific information on the synthesis of 2-chloro-N-isopropyl-N-methylacetamide.



Molecular Structure Analysis

The molecular formula of 2-chloro-N-isopropyl-N-methylacetamide is C6H12ClNO23.



Chemical Reactions Analysis

I’m sorry, but I couldn’t find specific information on the chemical reactions involving 2-chloro-N-isopropyl-N-methylacetamide.



Physical And Chemical Properties Analysis

2-chloro-N-isopropyl-N-methylacetamide is a liquid at room temperature2.


Scientific Research Applications

Synthesis of Bioactive Compounds

Studies have demonstrated the potential of 2-chloro-N-isopropyl-N-methylacetamide in the synthesis of bioactive compounds. For example, research has led to the development of potent anti-inflammatory and analgesic agents without centrally acting muscle relaxant activity, highlighting its utility in medicinal chemistry (Musso et al., 2003).

Chemical Synthesis and Reagent Development

The compound has been used in the development of new reagents for synthesis. A study describes the use of 2-chloro-N-methoxy-N-methylacetamide, a related compound, for synthesizing α,β-unsaturated N-methoxy-N-methyl-amide structural units, showcasing its role in facilitating complex chemical syntheses (Manjunath et al., 2006).

Herbicide Research

2-Chloro-N-isopropyl-N-methylacetamide has been studied in the context of herbicides. For instance, research on chloracetamides like 2-chloro-N-isopropylacetanilide, a related compound, has investigated their effects on protein synthesis in plants, providing insights into herbicide action mechanisms (Deal et al., 1980).

Intermediate in Pesticide Synthesis

The compound has been utilized as an intermediate in the synthesis of important pesticides, highlighting its application in agricultural chemistry (Shu, 2001).

Spectroscopic and Molecular Studies

Research has focused on the spectroscopic analysis of related compounds like N-methylacetamide, providing valuable data for organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Quorum Sensing Research

2-Chloro-N-methoxy-N-methylacetamide, a compound similar to 2-chloro-N-isopropyl-N-methylacetamide, has been used in the preparation of quorum-sensing molecules, contributing to research in microbiology and biochemistry (Hodgkinson et al., 2012).

Hydrolysis Mechanisms in High-Temperature Water

Studies on the hydrolysis of N-substituted amides like N-methylacetamide in high-temperature water offer insights into chemical reaction mechanisms, which can be relevant in various industrial and environmental processes (Duan et al., 2010).

Safety And Hazards

I’m sorry, but I couldn’t find specific safety and hazard information for 2-chloro-N-isopropyl-N-methylacetamide.


Future Directions

I’m sorry, but I couldn’t find specific information on the future directions of research or applications involving 2-chloro-N-isopropyl-N-methylacetamide.


properties

IUPAC Name

2-chloro-N-methyl-N-propan-2-ylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12ClNO/c1-5(2)8(3)6(9)4-7/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRNJHVCQNNAHIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80429270
Record name 2-chloro-N-isopropyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-isopropyl-N-methylacetamide

CAS RN

39086-71-0
Record name 2-chloro-N-isopropyl-N-methylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80429270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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